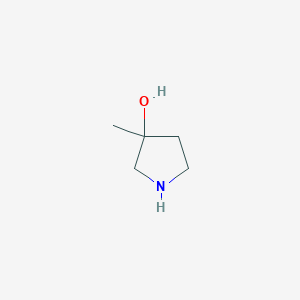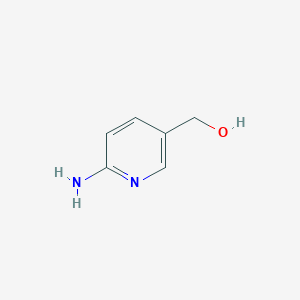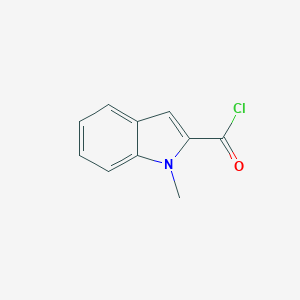![molecular formula C8H14O3 B050492 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone CAS No. 119458-58-1](/img/structure/B50492.png)
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is a chemical compound that belongs to the class of ketones. It is also known as DHEA or dehydroepiandrosterone. DHEA is synthesized in the adrenal gland and is the most abundant steroid hormone in the human body. It has been found to have various physiological and biochemical effects on the human body, making it an important molecule in scientific research.
Wirkmechanismus
The mechanism of action of 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is not fully understood. However, it has been found to act as a precursor to other hormones, such as testosterone and estrogen. It is also known to interact with various receptors in the body, including the androgen receptor, the estrogen receptor, and the GABA receptor.
Biochemische Und Physiologische Effekte
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone has been found to have various biochemical and physiological effects on the human body. It has been shown to increase the levels of testosterone and estrogen in the body, which can have a positive effect on muscle mass, bone density, and overall health. It has also been found to have a positive effect on cognitive function and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone in lab experiments is its ability to act as a precursor to other hormones, making it a versatile tool for studying various physiological processes. However, one of the limitations of using DHEA is its potential to interact with other hormones and receptors in the body, which can make it difficult to isolate its effects.
Zukünftige Richtungen
There are several future directions for research involving 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone. One area of interest is its potential use in the treatment of various diseases, such as Alzheimer's disease and depression. Another area of interest is its potential role in the aging process, as it has been found to decline with age. Further research is needed to fully understand the mechanisms of action and potential applications of DHEA.
In conclusion, 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is a versatile and important molecule in scientific research. Its ability to act as a precursor to other hormones and interact with various receptors in the body makes it a valuable tool for studying various physiological processes. Further research is needed to fully understand its potential applications in the treatment of various diseases and the aging process.
Synthesemethoden
The synthesis of 1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone is achieved by the oxidation of 5-androstene-3β,17β-diol with the help of potassium permanganate. The reaction takes place in a basic medium, and the resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone has been extensively studied for its potential applications in scientific research. It has been found to have various physiological and biochemical effects on the human body, making it an important molecule in the fields of endocrinology, neuroscience, and aging research.
Eigenschaften
CAS-Nummer |
119458-58-1 |
|---|---|
Produktname |
1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-[(2R,6S)-2,6-dihydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3/t6-,7+,8? |
InChI-Schlüssel |
PSHSTSCQHLHSNL-DHBOJHSNSA-N |
Isomerische SMILES |
CC(=O)C1[C@@H](CCC[C@@H]1O)O |
SMILES |
CC(=O)C1C(CCCC1O)O |
Kanonische SMILES |
CC(=O)C1C(CCCC1O)O |
Synonyme |
Ethanone, 1-(2,6-dihydroxycyclohexyl)-, (2alpha,6alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



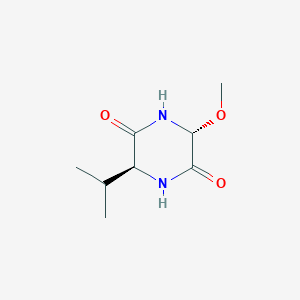

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)
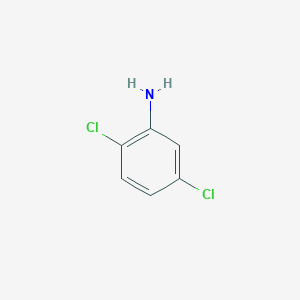
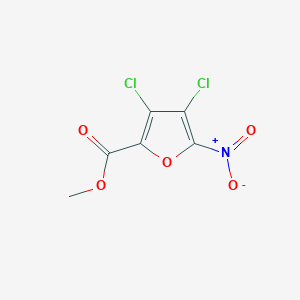
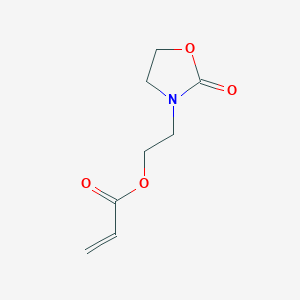
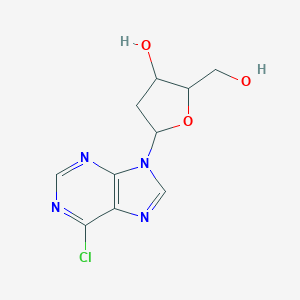
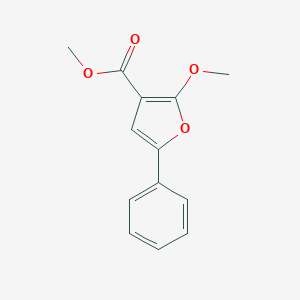
![7-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)-1-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxyoctan-4-one](/img/structure/B50432.png)

